8-{2-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]hydrazino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{2-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]hydrazino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines elements of purine and pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]hydrazino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. The process begins with the preparation of the purine and pyrimidine precursors, followed by their condensation under specific conditions to form the final compound. Common reagents used in the synthesis include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-{2-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]hydrazino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
8-{2-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]hydrazino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 8-{2-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]hydrazino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione: A structurally similar compound with different substituents on the purine ring.
1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-1H-purine-2,6-dione: Another related compound with a piperazine group instead of the hydrazino group.
Uniqueness
8-{2-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]hydrazino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of purine and pyrimidine derivatives, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H17ClN8O4S |
---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
8-[(2E)-2-[[1-(4-chlorophenyl)-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylidene]hydrazinyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H17ClN8O4S/c1-25-12-13(26(2)19(32)27(3)16(12)31)22-17(25)24-21-8-11-14(29)23-18(33)28(15(11)30)10-6-4-9(20)5-7-10/h4-8,30H,1-3H3,(H,22,24)(H,23,29,33)/b21-8+ |
InChI Key |
QJWMEINTONBUDO-ODCIPOBUSA-N |
Isomeric SMILES |
CN1C2=C(N=C1N/N=C/C3=C(N(C(=S)NC3=O)C4=CC=C(C=C4)Cl)O)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CN1C2=C(N=C1NN=CC3=C(N(C(=S)NC3=O)C4=CC=C(C=C4)Cl)O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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